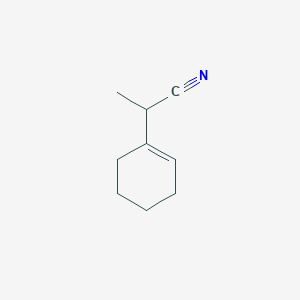
2-Butyl-2-ethyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1,3-oxathiolane can be achieved through various methods. One common approach involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of a catalyst such as hydrochloric acid . This reaction typically occurs under mild conditions, with the temperature maintained at around 25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of larger-scale reactors and continuous flow processes to ensure consistent quality and yield. Catalysts such as benzoic acid or sulfuric acid are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2-Butyl-2-ethyl-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The sulfur atom in the oxathiolane ring can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propyl-1,3-oxathiolane
- 2-Ethyl-2-methyl-1,3-oxathiolane
- 2-Butyl-2-methyl-1,3-oxathiolane
Uniqueness
2-Butyl-2-ethyl-1,3-oxathiolane is unique due to the specific arrangement of butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to other oxathiolanes. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
94144-96-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-butyl-2-ethyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI Key |
WLCFPZKQLIKZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


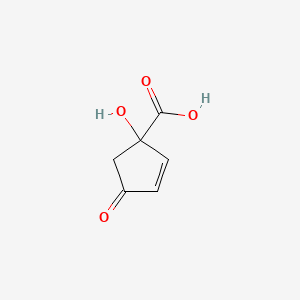
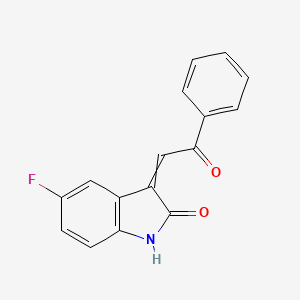
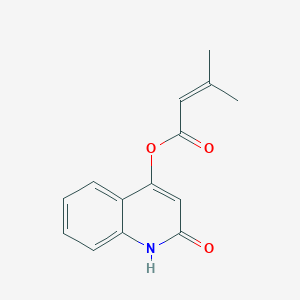

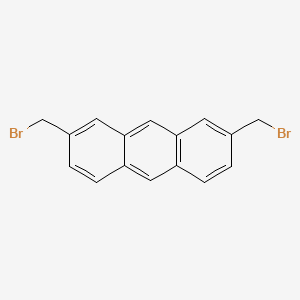
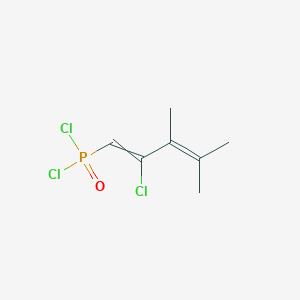
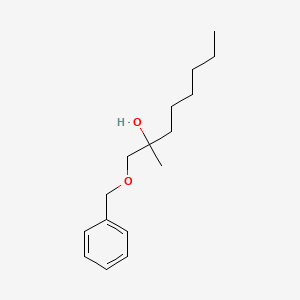
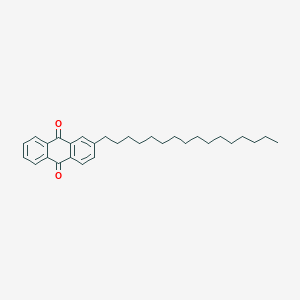
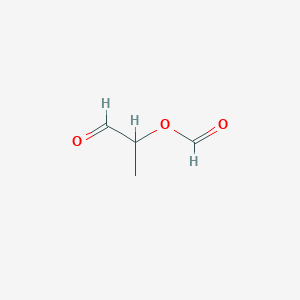
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
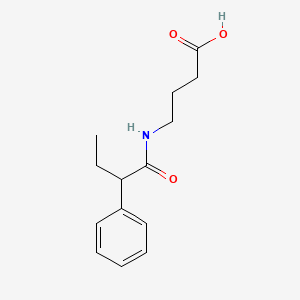
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
